Manganese(II) nitrate hydrate

Vue d'ensemble

Description

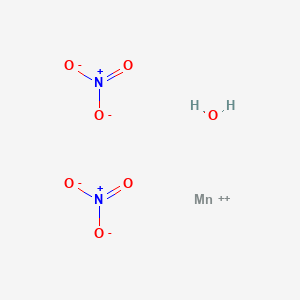

Manganese(II) nitrate hydrate (Mn(NO₃)₂·xH₂O) is a pink crystalline compound widely used as a precursor for manganese oxides and in electrochemical applications, such as synthesizing LaMnO₃ thin-film coatings on stainless steel substrates . Its molecular weight varies with hydration: 178.95 g/mol (anhydrous), 251.01 g/mol (tetrahydrate), and 287.04 g/mol (hexahydrate) . The compound is hygroscopic, with a melting point of ~26°C, and is soluble in water . Commercial grades range from 97% to 99.999% purity, tailored for research and industrial use .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Manganese(II) nitrate hydrate can be synthesized through the reaction of manganese dioxide with nitrogen dioxide in the presence of water. The reaction is as follows: [ \text{MnO}_2 + 2 \text{NO}_2 + 4 \text{H}_2\text{O} \rightarrow \text{Mn(H}_2\text{O})_4(\text{NO}_3)_2 ] In this redox reaction, manganese dioxide is reduced from its oxidation state (IV) to (II), while nitrogen dioxide is oxidized to form nitrate ions .

Industrial Production Methods: Industrial production of this compound typically involves the same redox reaction mentioned above. The process is optimized for large-scale production by controlling the reaction conditions, such as temperature and concentration of reactants, to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: Manganese(II) nitrate hydrate undergoes various chemical reactions, including:

Oxidation: Heating this compound can lead to the formation of manganese dioxide and nitrogen oxides.

Reduction: It can be reduced to manganese(II) carbonate using ammonia and carbon dioxide.

Decomposition: Upon heating, it decomposes to form manganese(IV) dioxide and nitrogen oxides.

Common Reagents and Conditions:

Oxidation: Heating in the presence of oxygen or air.

Reduction: Reaction with ammonia and carbon dioxide.

Decomposition: Heating to temperatures around 450°C.

Major Products:

Oxidation: Manganese dioxide (MnO₂)

Reduction: Manganese(II) carbonate (MnCO₃)

Decomposition: Manganese(IV) dioxide (MnO₂) and nitrogen oxides.

Applications De Recherche Scientifique

Manganese(II) nitrate hydrate has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of manganese(II) nitrate hydrate involves its ability to release manganese ions in aqueous solutions. These manganese ions can participate in various chemical reactions, such as redox reactions, to form different manganese-containing compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparaison Avec Des Composés Similaires

Transition Metal Nitrate Hydrates

Nickel(II) Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O)

- Molecular Weight : 290.81 g/mol.

- Appearance : Green crystals.

- Thermal Behavior : Decomposes in air to form NiO above 480°C. At 450°C, intermediates include hydrated nitrate and amorphous phases .

- Applications : Used in ceramic oxide production and catalysis.

Magnesium Nitrate Hexahydrate (Mg(NO₃)₂·6H₂O)

- Molecular Weight : 256.41 g/mol.

- Appearance : White crystals.

- Thermal Stability : Melts at 89°C and decomposes at higher temperatures.

- Applications : Precursor for mixed oxides (e.g., Mg-Mn-O systems) in environmental remediation .

Key Differences :

- Thermal Stability : Nickel nitrate requires higher decomposition temperatures (>480°C) compared to manganese nitrate (~26°C melting point).

- Reactivity : Manganese nitrate is more hygroscopic, necessitating stringent storage conditions .

Manganese Salts with Different Anions

Manganese(II) Sulfate (MnSO₄·xH₂O)

- Molecular Weight: Varies with hydration (e.g., monohydrate: 169.02 g/mol).

- Appearance : Pale pink crystals.

- Solubility : Highly soluble in water, releasing Mn²⁺ ions.

- Applications : Fertilizers, animal feed additives, and battery production .

Manganese(II) Carbonate Hydrate (MnCO₃·xH₂O)

- Molecular Weight : 114.95 g/mol (anhydrous).

- Appearance : Pink to brown powder.

- Solubility : Insoluble in water; decomposes upon heating.

- Applications: Ceramics, pigments, and precursor for MnO .

Manganese(II) Oxalate Dihydrate (MnC₂O₄·2H₂O)

- Molecular Weight : 178.99 g/mol.

- Appearance : Light pink powder.

- Solubility : Slightly soluble in water.

- Applications : Analytical chemistry and catalyst synthesis .

Key Differences :

- Thermal Behavior : Nitrates decompose at lower temperatures, while carbonates and oxalates require higher energy for breakdown.

Hydration States of Manganese Nitrate

Data Table: Comparative Properties of Manganese(II) Nitrate Hydrate and Analogues

Activité Biologique

Manganese(II) nitrate hydrate, a soluble inorganic salt, has garnered attention in various fields due to its biological activities and applications. This article explores its biological activity, toxicity, and potential therapeutic uses, supported by data tables and relevant research findings.

This compound is represented by the formula and is typically encountered as a tetrahydrate (). It has a molar mass of approximately 251.01 g/mol and is characterized by high solubility in water, which facilitates its biological interactions.

Manganese is an essential trace element that plays a critical role in various biological processes, including enzymatic reactions and antioxidant defense systems. This compound serves as a source of manganese ions, which are vital for the activity of several metalloenzymes such as superoxide dismutase (SOD), which protects cells from oxidative stress.

Toxicological Profile

Despite its essentiality at low concentrations, manganese can exhibit toxicity at elevated levels. The following table summarizes the toxicological effects of this compound:

The compound has been classified as harmful if ingested and can cause severe skin burns and eye damage. Prolonged exposure may lead to central nervous system damage, highlighting the need for careful handling.

Study on Manganese Incorporation in Bioactive Glass Nanoparticles

A study investigated the effects of incorporating manganese into bioactive glass nanoparticles (BGNPs). The findings indicated that manganese significantly influenced the morphology and cytotoxicity of the nanoparticles, enhancing their bioactivity for tissue engineering applications. The release of manganese ions from BGNPs showed potential therapeutic benefits, promoting cell proliferation and differentiation in vitro .

Manganese Dioxide Synthesis

This compound has been utilized as a precursor for synthesizing manganese dioxide (MnO₂), which is employed in energy storage applications. Research demonstrated that MnO₂ synthesized from manganese(II) nitrate exhibited high specific capacitance and excellent cycling stability, making it suitable for use in supercapacitors .

Environmental Impact

This compound is also noted for its environmental implications. It is classified as harmful to aquatic life with long-lasting effects, necessitating proper disposal methods to mitigate ecological risks . The compound's oxidizing properties can intensify fires and cause damage to metals and body tissues upon exposure .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying Manganese(II) nitrate hydrate in laboratory settings?

- Methodology : Synthesis typically involves dissolving manganese carbonate or oxide in dilute nitric acid, followed by controlled evaporation to crystallize the hydrate. Purification is achieved via recrystallization in dilute nitric acid to minimize hydrolysis. Characterization requires X-ray diffraction (XRD) for crystallinity, thermogravimetric analysis (TGA) to confirm hydration states, and inductively coupled plasma optical emission spectroscopy (ICP-OES) for metal purity .

Q. How can researchers accurately determine the solubility of this compound in aqueous systems?

- Methodology : Gravimetric analysis is used by saturating solutions at controlled temperatures (e.g., 25°C), filtering undissolved solute, and evaporating the solvent to measure residual mass. UV-Vis spectroscopy with calibration curves for Mn²⁺ concentrations can supplement this. Note that solubility varies with hydration state (e.g., tetrahydrate vs. hexahydrate) and temperature .

Q. What analytical techniques are critical for characterizing this compound’s hydration state and stability?

- Methodology :

- TGA/DSC : Quantify water loss steps (e.g., tetrahydrate loses 4 H₂O at ~83°C) .

- FTIR : Identify O-H stretching (3000–3500 cm⁻¹) and nitrate ion vibrations (~1380 cm⁻¹) .

- Karl Fischer titration : Measure residual water content in purified samples .

Q. What precautions are essential when handling this compound in the laboratory?

- Methodology : Use nitrile gloves and fume hoods to avoid inhalation/contact. Store in airtight containers at ≤25°C to prevent deliquescence. Neutralize spills with sodium bicarbonate. Note its oxidizer properties (UN 2724, Class 5.1) and incompatibility with reducing agents .

Advanced Research Questions

Q. How can thermodynamic models (e.g., Pitzer or SIT) predict the behavior of this compound in concentrated aqueous solutions?

- Methodology : The Pitzer model incorporates ion interaction parameters (β⁰, β¹, Cᵠ) derived from freezing point depression and water activity data. For Mn(NO₃)₂, parameters like α₁=2.0 and α₂=12.0 are used to fit osmotic coefficients. SIT models apply specific ion interaction coefficients (ε(Mn²⁺, NO₃⁻)) for activity calculations. Both models require validation against experimental data up to 6.5 mol·kg⁻¹ .

Q. How do researchers reconcile discrepancies in reported thermodynamic properties (e.g., solubility, hydration enthalpy) of this compound?

- Methodology : Discrepancies often arise from differing hydration states or impurities. Cross-validate data using:

- Isobaric TGA : Ensure consistent dehydration steps.

- Calorimetry : Measure ΔH of dissolution with high-purity samples.

- Literature benchmarking : Compare with datasets from Ewing et al. (1942) or Arrad et al. (2018) for water activity and phase diagrams .

Q. What role does this compound play in catalytic or redox-driven reactions, and how is its activity quantified?

- Methodology : As a Mn²⁺ source, it participates in Fenton-like reactions or oxidation of organic substrates. Activity is tracked via:

- Kinetic studies : Monitor Mn²⁺/Mn³⁺ transitions using cyclic voltammetry.

- EPR spectroscopy : Detect paramagnetic Mn species in reaction intermediates.

- ICP-MS : Quantify Mn leaching post-reaction to assess catalyst stability .

Q. How can researchers design experiments to mitigate the hygroscopicity of this compound in moisture-sensitive applications?

- Methodology :

- Inert atmosphere handling : Use gloveboxes with <1% humidity.

- Coordination chemistry : Stabilize Mn²⁺ with non-aqueous solvents (e.g., acetonitrile) or ligands (e.g., EDTA).

- Drying protocols : Employ dynamic vacuum drying at 40°C, validated by TGA .

Q. Data Contradiction Analysis

Q. Why do reported melting points for this compound vary between 26°C and 83°C?

Propriétés

IUPAC Name |

manganese(2+);dinitrate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.2NO3.H2O/c;2*2-1(3)4;/h;;;1H2/q+2;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTFASPVVFSRRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2MnN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583433 | |

| Record name | Manganese(2+) nitrate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15710-66-4 | |

| Record name | Manganese(2+) nitrate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese dinitrate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.